2-Methoxy-3-methyl-pyridin-5-ol
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Overview
Description
2-Methoxy-3-methyl-pyridin-5-ol is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position, a methyl group at the third position, and a hydroxyl group at the fifth position of the pyridine ring
Mechanism of Action
Target of Action
2-Methoxy-3-methyl-pyridin-5-ol primarily targets specific enzymes and receptors within the body. These targets are often involved in critical biochemical pathways, such as those regulating oxidative stress and inflammation. The compound’s primary targets include enzymes like cyclooxygenase (COX) and receptors such as the nuclear factor-kappa B (NF-κB) pathway .
Mode of Action
The interaction of this compound with its targets involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. For instance, by inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Similarly, modulation of the NF-κB pathway can result in decreased expression of inflammatory cytokines .
Biochemical Pathways
The compound affects several biochemical pathways, including:
- Oxidative Stress Pathways : It may also enhance the activity of antioxidant enzymes, reducing oxidative stress . These pathways collectively contribute to the compound’s therapeutic effects, such as reducing inflammation and protecting cells from oxidative damage.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted via the kidneys, with metabolites being eliminated in the urine . These properties impact its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the action of this compound results in decreased production of pro-inflammatory mediators and reduced oxidative stress. At the cellular level, this translates to reduced inflammation, protection against cellular damage, and improved cell survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, extreme pH levels can affect its stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can modulate its bioavailability and therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-pyridin-5-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their corresponding hydroxylated products .
Another synthetic route involves the use of Grignard reagents. The addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches, such as the application of whole cells of Burkholderia sp. MAK1, is also being explored for industrial-scale production due to its environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methoxy-3-methyl-pyridin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylpyridine: Similar structure but lacks the hydroxyl group at the fifth position.
3-Methoxy-5-methylpyridine: Similar structure but with different positioning of the methoxy and methyl groups.
2-Hydroxy-3-methylpyridine: Similar structure but with a hydroxyl group instead of a methoxy group at the second position.
Uniqueness
2-Methoxy-3-methyl-pyridin-5-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methoxy-5-methylpyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTIDIZITOJZFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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